2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
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Biological Activity
The compound 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel derivative belonging to the class of pyrido-pyrimidine compounds. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-pyrimidine core, which is known for its diverse pharmacological properties. The presence of methoxy and ethyl groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown IC50 values in the low micromolar range against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. Specifically, modifications in the methoxy groups have been linked to enhanced cytotoxicity, suggesting that the substitution pattern is crucial for activity .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-(6-ethyl-5-methoxy...) | T47D | 27.3 |
2-(6-ethyl-5-methoxy...) | HCT-116 | 6.2 |
2,4-Dimethoxy derivative | Various | Moderate |
2,4,6-Trimethoxy derivative | Various | High |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that they may interfere with key signaling pathways involved in cancer cell survival and growth .
Antioxidant Properties
In addition to anticancer activity, some derivatives have demonstrated significant antioxidant properties. This is particularly relevant as oxidative stress plays a crucial role in cancer progression and other diseases. The antioxidant potential can be attributed to specific functional groups present in the molecule that scavenge free radicals effectively .
Enzyme Inhibition
Certain studies have also explored the ability of these compounds to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This suggests potential applications not only in oncology but also in neuropharmacology for conditions like Alzheimer’s disease .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various analogs of pyrido-pyrimidine derivatives revealed that specific substitutions significantly impact biological activity. For example, introducing methoxy groups at positions 2, 4, and 6 on the aromatic ring resulted in enhanced cytotoxicity against cancer cells while maintaining selectivity for tumor cells over normal cells .
Case Study 2: In Vivo Studies
In vivo studies utilizing murine models have shown promising results regarding the efficacy of these compounds in reducing tumor size without significant toxicity to normal tissues. Such findings are crucial for advancing these compounds towards clinical trials .
Properties
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-5-12-10-21-18-16(17(12)29-4)19(26)24(20(27)23(18)2)11-15(25)22-13-8-6-7-9-14(13)28-3/h6-10H,5,11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCRDSKLRWSMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.